tert-butyl (4S)-1,7-diazaspiro[3.4]octane-1-carboxylate tert-butyl (4S)-1,7-diazaspiro[3.4]octane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13757963
InChI: InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-5-11(13)4-6-12-8-11/h12H,4-8H2,1-3H3/t11-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCC12CCNC2
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol

tert-butyl (4S)-1,7-diazaspiro[3.4]octane-1-carboxylate

CAS No.:

Cat. No.: VC13757963

Molecular Formula: C11H20N2O2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (4S)-1,7-diazaspiro[3.4]octane-1-carboxylate -

Specification

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
IUPAC Name tert-butyl (4S)-1,7-diazaspiro[3.4]octane-1-carboxylate
Standard InChI InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-5-11(13)4-6-12-8-11/h12H,4-8H2,1-3H3/t11-/m0/s1
Standard InChI Key OJDKDBHLSUSOBW-NSHDSACASA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@]12CCNC2
SMILES CC(C)(C)OC(=O)N1CCC12CCNC2
Canonical SMILES CC(C)(C)OC(=O)N1CCC12CCNC2

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a spiro[3.4]octane core, where two rings share a single atom (spiro carbon) at the 1-position. The bicyclic system comprises a three-membered ring fused to a four-membered ring, with nitrogen atoms at the 1- and 7-positions. The tert-butyloxycarbonyl (Boc) group is appended to the 1-nitrogen, conferring steric bulk and protecting the amine during synthetic manipulations .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₂₀N₂O₂
Molecular Weight212.29 g/mol
Boiling Point301.3 ± 15.0°C (at 760 mmHg)
LogP (Partition Coefficient)1.626
Polar Surface Area41.57 Ų

These properties derive from structural analogs due to limited direct data on the (4S)-enantiomer . The Boc group enhances lipophilicity (LogP = 1.626), favoring membrane permeability, while the polar surface area suggests moderate solubility in aqueous media .

Stereochemical Considerations

The (4S) configuration induces distinct three-dimensional topography, critical for interactions with chiral biological targets. Molecular modeling predicts that this enantiomer preferentially adopts conformations exposing the 7-nitrogen for hydrogen bonding, a feature exploited in drug design.

Synthetic Methodologies

Boc Protection Strategies

A common route involves Boc protection of a preformed diazaspiro intermediate. For example, 2,7-diazaspiro[4.5]decan-1-one hydrochloride undergoes Boc annulation in dichloromethane (DCM) with triethylamine (TEA) as a base, achieving quantitative yields under inert atmospheres . Although this method is documented for a related spiro[4.5] system, analogous conditions likely apply to the [3.4] analog .

Cyclization Techniques

Spirocycle formation typically employs ring-closing metathesis or intramolecular nucleophilic substitution. For instance, treatment of γ-amino esters with trimethylaluminum facilitates cyclization to spiro frameworks, though substrate-specific optimization is required.

Enantioselective Synthesis

Reactivity and Functionalization

Deprotection and Derivatization

The Boc group is cleavable under acidic conditions (e.g., HCl in dioxane), revealing the secondary amine for further functionalization. Subsequent acylation, alkylation, or sulfonylation introduces diversity at the 1-position, enabling structure-activity relationship (SAR) studies .

Participation in Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) on halogenated derivatives remain unexplored but are theoretically feasible, given the stability of spirocycles under such conditions.

Industrial and Research Applications

Pharmaceutical Intermediates

The Boc-protected amine serves as a handle for late-stage diversification in drug discovery pipelines. For example, coupling with aryl halides generates libraries for high-throughput screening.

Catalysis and Materials Science

Spirocyclic amines act as ligands in asymmetric catalysis. Their rigid geometry enforces precise metal coordination, enhancing enantioselectivity in C–C bond-forming reactions .

Challenges and Future Directions

Synthetic Accessibility

Current methods suffer from multi-step sequences and moderate yields. Flow chemistry or photochemical cyclization could streamline production, reducing costs for large-scale applications .

Biological Characterization

In vitro and in vivo profiling is urgently needed to validate hypothesized targets. Collaborative efforts between academia and industry could accelerate translational research.

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